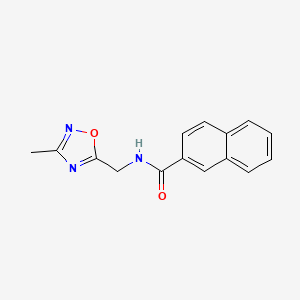![molecular formula C24H16N2O4 B2522319 8-methoxy-2,3-diphenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 896073-02-2](/img/structure/B2522319.png)
8-methoxy-2,3-diphenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-methoxy-2,3-diphenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a novel heterocyclic compound with significant potential in various fields of chemistry and medicine. This compound is characterized by its unique structure, which includes a chromeno-pyrimidine core, making it a subject of interest for researchers exploring new therapeutic agents and chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-2,3-diphenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-amino-4H-chromen-4-one with benzaldehyde derivatives under acidic or basic conditions, followed by cyclization and methoxylation steps . The reaction conditions often require refluxing in solvents such as ethanol or acetic acid, with catalysts like p-toluenesulfonic acid or sodium acetate to facilitate the reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
8-methoxy-2,3-diphenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the chromeno-pyrimidine core, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products
Aplicaciones Científicas De Investigación
8-methoxy-2,3-diphenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione has been explored for its applications in:
Chemistry: As a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases involved in cell cycle regulation.
Medicine: Studied for its anticancer properties, showing cytotoxic activity against various cancer cell lines.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The compound exerts its effects primarily through interaction with molecular targets such as DNA and specific enzymes. For instance, it has been shown to bind to the minor groove of DNA, interfering with replication and transcription processes . Additionally, it inhibits certain kinases, disrupting cell cycle progression and inducing apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with kinase inhibitory activity.
Chromeno[2,3-b]pyridine: Structurally similar but with different biological activities.
Uniqueness
8-methoxy-2,3-diphenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione stands out due to its unique combination of a chromeno and pyrimidine core, which imparts distinct chemical reactivity and biological activity. Its ability to interact with DNA and inhibit specific kinases makes it a promising candidate for further research in drug development and therapeutic applications .
Propiedades
IUPAC Name |
8-methoxy-2,3-diphenylchromeno[2,3-d]pyrimidine-4,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O4/c1-29-17-12-13-18-19(14-17)30-23-20(21(18)27)24(28)26(16-10-6-3-7-11-16)22(25-23)15-8-4-2-5-9-15/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHGSUIGVLKRFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C3=C(O2)N=C(N(C3=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrrolidinyl}[4-(2,4-dichlorophenyl)piperazino]methanone](/img/structure/B2522236.png)

![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-iodobenzamide](/img/structure/B2522238.png)
![2-(1,6,7-trimethyl-8-(3-morpholinopropyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2522239.png)
![4-[(3-Chlorophenyl)methyl]-6-methyl-3-(pyridin-2-YL)-4H,5H,6H,7H-[1,2]thiazolo[4,5-D]pyrimidine-5,7-dione](/img/structure/B2522240.png)

![N-(3,5-dimethoxyphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2522245.png)
![N~6~-cyclopentyl-N~4~-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2522246.png)






